2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol, also known as BTA-DMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is not fully understood. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in cell death. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can also inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to have low toxicity in vitro and in vivo. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can cause oxidative stress and DNA damage in cancer cells. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has also been shown to inhibit the activity of some enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several advantages for lab experiments, including its low toxicity, ability to selectively target cancer cells, and ease of synthesis. However, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol also has some limitations, including its limited solubility in water and potential for photodegradation.
Direcciones Futuras
There are several future directions for 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol research. One direction is to investigate the potential of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol as a photosensitizer for photodynamic therapy. Another direction is to study the mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol in more detail to better understand its effects on cancer cells. Additionally, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be modified to improve its solubility and stability, which can enhance its potential for therapeutic applications.
Métodos De Síntesis
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be synthesized through a multistep process that involves the reaction of 4,6-dichloro-phenol with 1H-1,2,3-benzotriazole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and antimicrobial activity. In cancer therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be used as a photosensitizer to selectively destroy cancer cells. In antimicrobial activity, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAMRMBKRZMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.